molecular formula C13H14N2O3S B5880886 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one

3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one

Cat. No. B5880886
M. Wt: 278.33 g/mol
InChI Key: OHCAHYUISQHMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, also known as MBOB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBOB belongs to the class of benzothiazolone derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one involves the activation of the intrinsic pathway of apoptosis. This compound induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. This leads to the cleavage of various proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, this compound has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its potential therapeutic applications, particularly in cancer treatment. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to improve the solubility of this compound, which could enhance its potential therapeutic applications.
Conclusion
In conclusion, this compound is a compound with promising pharmacological properties that has gained significant attention in the scientific community. Its potential therapeutic applications, particularly in cancer treatment, make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can be achieved through a multistep process, starting with the reaction of 2-aminobenzenethiol with ethyl acetoacetate to yield 2-acetylthiobenzothiazole. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, this compound.

Scientific Research Applications

3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, this compound has been found to inhibit the growth of cancer cells by blocking the cell cycle progression.

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-12(14-5-7-18-8-6-14)9-15-10-3-1-2-4-11(10)19-13(15)17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCAHYUISQHMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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